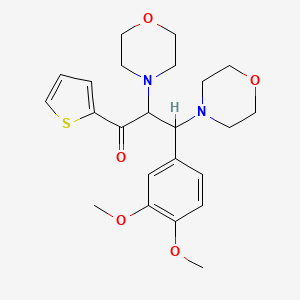
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a synthetic compound that has been extensively researched for its potential therapeutic applications. Also known as U-47700, it belongs to the class of opioids and acts on the mu-opioid receptor in the brain.
Mechanism of Action
U-47700 acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain, reward, and addiction. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This activation results in pain relief, euphoria, and potential addiction.
Biochemical and Physiological Effects
U-47700 has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It also has potential side effects, including respiratory depression, nausea, and constipation. Additionally, U-47700 has been shown to have a high potential for addiction and abuse.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for addiction and abuse makes it difficult to handle and potentially dangerous for lab personnel.
Future Directions
Future research on U-47700 should focus on its potential therapeutic applications, including its use as an analgesic and in treating opioid addiction. Additionally, further studies should investigate its potential use in cancer treatment and its effects on other opioid receptors in the brain. Finally, research should be conducted on the potential risks and benefits of U-47700, including its potential for addiction and abuse.
In conclusion, U-47700 is a synthetic compound that has been extensively studied for its potential therapeutic applications. While it has shown promise as an analgesic and in treating opioid addiction, its potential for addiction and abuse makes it a controversial topic. Future research should focus on its potential therapeutic benefits and risks, as well as its effects on other opioid receptors in the brain.
Synthesis Methods
The synthesis of U-47700 involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-aminothiophenol in the presence of sodium hydride. The resulting intermediate is then reacted with morpholine to yield U-47700. The synthesis method has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
U-47700 has been studied for its potential use as an analgesic, similar to other opioids such as morphine and fentanyl. It has also been investigated for its potential use in treating opioid addiction, due to its ability to bind to the mu-opioid receptor. Additionally, U-47700 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVLATUOFSGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
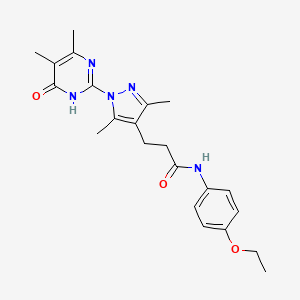
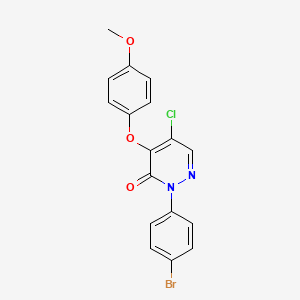
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

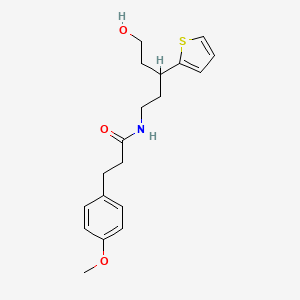
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

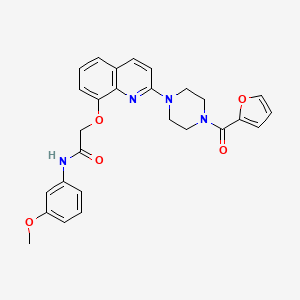

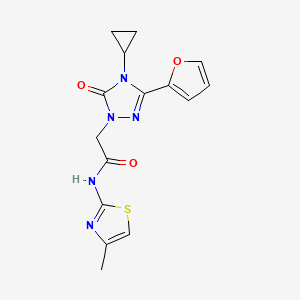
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)